molecular formula C10H8ClFN2 B13334411 (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Cat. No.: B13334411
M. Wt: 210.63 g/mol
InChI Key: XHZWGOFYRFZDNG-UHFFFAOYSA-N
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Description

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine: is a chemical compound with the molecular formula C10H8ClFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine typically involves the reaction of 6-chloro-5-fluoroisoquinoline with a suitable amine source. One common method is the nucleophilic substitution reaction where 6-chloro-5-fluoroisoquinoline is reacted with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.

Comparison with Similar Compounds

    (5-Chloro-6-fluoropyridin-2-yl)methanamine: This compound has a similar structure but with a pyridine ring instead of an isoquinoline ring.

    (6-Chloro-5-fluoroquinolin-1-yl)methanamine: This compound has a quinoline ring, differing from the isoquinoline ring in the target compound.

Uniqueness: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8ClFN2

Molecular Weight

210.63 g/mol

IUPAC Name

(6-chloro-5-fluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2

InChI Key

XHZWGOFYRFZDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)CN)F)Cl

Origin of Product

United States

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